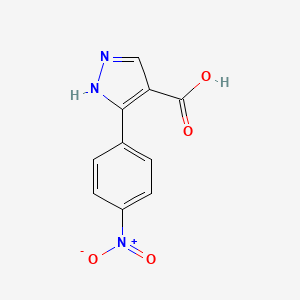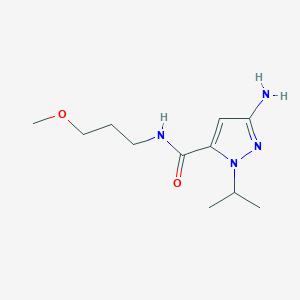![molecular formula C22H18ClN3O4S2 B2997168 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 886952-88-1](/img/structure/B2997168.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H18ClN3O4S2 and its molecular weight is 487.97. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlights the potential for developing anti-inflammatory and analgesic agents. These compounds, including variants such as N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide, demonstrate significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparable with standard drugs like sodium diclofenac. This suggests a potential application in synthesizing compounds with tailored biological activities for pain and inflammation management (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of new pyridine derivatives have shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. Compounds such as 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids indicate the potential for creating targeted antimicrobial agents, providing a foundation for further research into compounds with enhanced activity and specificity (Patel, Agravat, & Shaikh, 2011).
Anticancer Potential
Exploration into Co(II) complexes of thiazolyl benzenesulfonamide derivatives has uncovered fluorescence properties and anticancer activity against human breast cancer cell lines (MCF 7). This research demonstrates the potential for these compounds in developing new anticancer therapies, highlighting the importance of structural identification through elemental analysis, FT-IR, electronic, EI mass, and Powder XRD spectra for elucidating the mechanisms of action (Vellaiswamy & Ramaswamy, 2017).
Selective Serotonin Receptor Agonists
The synthesis and evaluation of benzamide derivatives as selective serotonin 4 receptor agonists emphasize their potential in enhancing gastrointestinal motility. These compounds, through their action on serotonin receptors, offer a novel approach to treating gastrointestinal disorders, providing an avenue for developing new prokinetic agents with reduced side effects (Sonda et al., 2004).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S2/c1-30-17-10-9-16(23)20-19(17)25-22(31-20)26(13-14-6-5-11-24-12-14)21(27)15-7-3-4-8-18(15)32(2,28)29/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJKDFZIXURVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2997086.png)



![N-isopropyl-4-{[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2997093.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2997094.png)
![5-(cyclopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997097.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2997099.png)

![5-[(Piperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B2997101.png)
![3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2997103.png)

